molecular formula C8H13Cl2N3O2 B2791547 Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride CAS No. 2416234-13-2

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride

Cat. No. B2791547
CAS RN: 2416234-13-2
M. Wt: 254.11
InChI Key: CDMHATKJSLCLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride” is a complex organic compound that likely contains a pyrazole ring and an azetidine ring. Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and azetidines are four-membered rings with one nitrogen atom .


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves multicomponent approaches, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system . Azetidine derivatives can be synthesized through various methods, including cyclization reactions .


Chemical Reactions Analysis

The chemical reactions involving pyrazole and azetidine derivatives can be quite diverse, depending on the functional groups attached to these rings. Pyrazole compounds, for example, have been used as ligands in the formation of metal complexes .

Mechanism of Action

The mechanism of action of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the growth of bacteria. This compound has also been found to have a neuroprotective effect.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride in lab experiments include its potential applications in various scientific research areas, its anti-inflammatory, anti-cancer, and anti-bacterial properties, and its neuroprotective effect. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride. These include further studies to understand its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential applications in other scientific research areas. Additionally, studies could focus on the optimization of the synthesis method to increase the yield and purity of the compound.

Synthesis Methods

The synthesis of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride involves the reaction of 3-pyrazolylamine with methyl 3-bromoazetidine-3-carboxylate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride has shown potential applications in several scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-7(12)8(5-9-6-8)11-4-2-3-10-11;;/h2-4,9H,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJVXAULUNXYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)N2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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